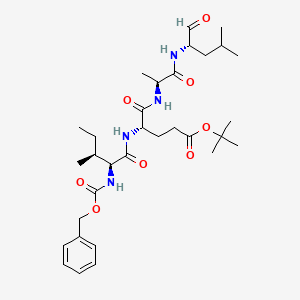

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Description

Properties

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFTWYMXUWCOOB-YICLCXKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158442-41-2 | |

| Record name | Proteasome inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Mechanism of action of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal in 20S proteasome inhibition

An In-Depth Technical Guide to the Inhibition of the 20S Proteasome by Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which the synthetic peptide aldehyde, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, also known as Proteasome Inhibitor I (PSI), inhibits the 20S proteasome. The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation that governs numerous cellular processes. Understanding the precise interactions between inhibitors and the proteasome's active sites is paramount for the development of novel therapeutics and research tools. This document deconstructs the structural features of PSI, elucidates its specific covalent interaction with the active site threonine of the proteasome's β-subunits, and provides validated experimental protocols for characterizing its inhibitory activity both in vitro and in cellular contexts. By synthesizing structural data, biochemical principles, and practical methodologies, this guide serves as an authoritative resource for professionals engaged in protease research and drug discovery.

Part 1: The 20S Proteasome: A Primer on the Core Proteolytic Machinery

The 20S proteasome is a 700 kDa, barrel-shaped complex that constitutes the proteolytic engine of the cell's primary non-lysosomal protein degradation pathway.[1] Its function is essential for maintaining protein homeostasis (proteostasis), a process critical for cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins.[2][3]

Architecture of the 20S Core Particle

Structurally, the 20S proteasome is a self-compartmentalized protease. It is composed of 28 subunits arranged into four stacked heptameric rings, forming an α₇β₇β₇α₇ configuration.[4][5]

-

Outer α-Rings: These rings are composed of seven distinct α-subunits (α1-α7). They are structurally related but catalytically inactive. The N-termini of the α-subunits form a "gate" that regulates the entry of substrate proteins into the proteolytic chamber, preventing unregulated protein degradation.[4][6]

-

Inner β-Rings: These two central rings are composed of seven distinct β-subunits (β1-β7). They line the interior of the barrel, forming the catalytic chamber. The proteolytic active sites are sequestered within this chamber, accessible only through the narrow channels of the α-rings.[7][8]

The Triad of Proteolytic Activities

In eukaryotes, three specific β-subunits house the proteolytically active sites, each with a distinct substrate preference. This multi-specificity allows the proteasome to cleave a wide array of protein substrates.[3] The catalytic mechanism relies on an N-terminal threonine (Thr1) residue, which acts as the primary nucleophile.[9]

-

β5 Subunit (Chymotrypsin-like, CT-L): Preferentially cleaves peptide bonds following large, hydrophobic amino acid residues. This is the most critical activity for the degradation of most proteins and is the primary target of many proteasome inhibitors, including PSI.[3][10]

-

β2 Subunit (Trypsin-like, T-L): Cleaves after basic (positively charged) residues, such as lysine and arginine.[3][10]

-

β1 Subunit (Caspase-like, C-L): Also known as peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity, it cleaves after acidic (negatively charged) residues like aspartate and glutamate.[10][11]

Part 2: Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (PSI) - A Profile

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a synthetic, cell-permeable tetrapeptide aldehyde widely used in biochemical research as a potent and reversible protease inhibitor.[][13] Its peptide sequence was rationally designed to mimic the preferred substrates of the proteasome's chymotrypsin-like active site.[14]

Key Structural Features

The efficacy and specificity of PSI are derived from its distinct chemical moieties:

-

Peptide Backbone (P4-P1): The sequence Ile-Glu-Ala-Leu serves as the recognition element that docks into the substrate-binding channel of the proteasome. The leucine at the P1 position is critical for targeting the S1 hydrophobic pocket of the chymotrypsin-like (β5) site.[14]

-

C-terminal Leucinal (Aldehyde): This functional group is the "warhead" of the inhibitor. The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack by the active site threonine, leading to the formation of a reversible covalent bond.[15]

-

Protective Groups:

-

Z-group (Benzyloxycarbonyl): An N-terminal protecting group that enhances stability.

-

O-t-butyl (tert-butyl ester): Protects the carboxylic acid side chain of glutamic acid, contributing to stability and specific interactions within the binding pocket.[]

-

| Property | Value | Source |

| Synonyms | Proteasome Inhibitor I, PSI, Cbz-Ile-Glu(OtBu)-Ala-Leu-al | [][13] |

| CAS Number | 158442-41-2 | [] |

| Molecular Formula | C₃₂H₅₀N₄O₈ | [] |

| Molecular Weight | 618.76 g/mol | [] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C | [] |

| Purity | ≥90% (by HPLC) | [] |

Part 3: The Core Mechanism of 20S Proteasome Inhibition

The inhibition of the 20S proteasome by PSI is a multi-step process involving specific recognition followed by a reversible covalent reaction. This mechanism classifies it as a transition-state analog inhibitor.

Substrate-Like Binding and Specificity

The peptide portion of PSI binds to the active site cleft of the β5 subunit in a manner analogous to a natural substrate. The side chains of the inhibitor's amino acids occupy specific sub-pockets (S-sites) within the enzyme:

-

P1 Leucine: The isobutyl side chain fits snugly into the S1 hydrophobic pocket of the β5 subunit.

-

P3 Glutamic Acid (O-t-butyl): The long, protected side chain makes favorable contacts within the S3 subsite, a key determinant for potency.[14]

This precise fit positions the C-terminal aldehyde group in close proximity to the catalytic N-terminal threonine (Thr1) residue of the β5 subunit.

Formation of a Reversible Hemiacetal Adduct

Once docked, the core inhibitory reaction occurs:

-

Nucleophilic Attack: The hydroxyl group (-OH) of the Thr1 side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the leucinal aldehyde.

-

Covalent Bond Formation: This attack results in the formation of a tetrahedral intermediate, specifically a hemiacetal . This covalent adduct effectively and reversibly blocks the active site, preventing it from binding or hydrolyzing its natural protein substrates.

The reversible nature of this hemiacetal bond distinguishes peptide aldehydes like PSI and MG132 from irreversible inhibitors like peptide boronates (e.g., Bortezomib) or vinyl sulfones.[15][16]

Part 4: A Framework for Experimental Validation

Characterizing the activity of PSI requires a logical progression from direct enzymatic assays to broader cellular analyses. The protocols described here are designed to be self-validating, where the results of one experiment confirm the assumptions of the next.

Protocol: In Vitro 20S Proteasome Activity Assay

Objective: To quantify the direct inhibitory effect of PSI on the chymotrypsin-like activity of purified 20S proteasome and determine its IC₅₀ value.

Causality: This assay directly measures the enzymatic activity targeted by the inhibitor. Using a fluorogenic substrate specific to the chymotrypsin-like site (Suc-LLVY-AMC) ensures that the observed inhibition is due to the blockade of this specific catalytic activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂.

-

20S Proteasome: Reconstitute purified human 20S proteasome in assay buffer to a working concentration of 2 nM.

-

PSI Inhibitor: Prepare a serial dilution of PSI in DMSO, then dilute further in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is <0.5%.

-

Fluorogenic Substrate: Prepare a 10 mM stock of Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) in DMSO. Dilute to a working concentration of 200 µM in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the appropriate PSI dilution (or DMSO for the vehicle control).

-

Add 20 µL of the 2 nM 20S proteasome solution.

-

Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the 200 µM Suc-LLVY-AMC substrate (final concentration will be 100 µM).

-

Immediately place the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the % Inhibition vs. log[PSI concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Analysis of Proteasome Inhibition

Objective: To confirm that PSI effectively inhibits the proteasome within a cellular environment, leading to the expected downstream biological consequences.

Causality: The primary function of the proteasome is to degrade ubiquitinated proteins. Therefore, a successful blockade of its activity in cellula will invariably lead to an accumulation of these proteins. This accumulation serves as a direct and reliable biomarker of target engagement.

Methodology:

-

Cell Culture and Treatment:

-

Plate a human cancer cell line (e.g., PC3, HeLa, or RPMI-8226) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PSI (e.g., 0.1 µM to 20 µM) or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

-

-

Preparation of Cell Lysates:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against Ubiquitin.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Expected Outcome: A dose-dependent accumulation of high-molecular-weight poly-ubiquitinated proteins will be observed in the PSI-treated samples compared to the vehicle control, confirming effective proteasome inhibition in cells.

Conclusion

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (PSI) is a well-characterized peptide aldehyde that serves as a potent, reversible inhibitor of the 20S proteasome. Its mechanism of action is rooted in a specific, substrate-like interaction with the chymotrypsin-like active site of the β5 subunit, culminating in the formation of a reversible hemiacetal adduct with the catalytic Thr1 residue. This guide has detailed the molecular basis of this interaction and provided robust, validated protocols for its investigation. A thorough understanding of this mechanism is not only fundamental for utilizing PSI as a precise research tool but also provides a critical foundation for the rational design of next-generation proteasome inhibitors for therapeutic applications.

References

-

Han, Y., et al. (2012). The proteasome is responsible for caspase-3-like activity during xylem development. The Plant Journal. [Link]

-

Han, Y., et al. (2012). The proteasome is responsible for caspase-3-like activity during xylem development. ResearchGate. [Link]

-

Nazif, T., & Bogyo, M. (2003). The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites. Journal of Biological Chemistry. [Link]

-

Kisselev, A. F., et al. (2003). The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. ResearchGate. [Link]

-

Stein, R. L., et al. (1996). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry. [Link]

-

Eisele, M. R., et al. (2021). Structural Insights into Substrate Recognition and Processing by the 20S Proteasome. International Journal of Molecular Sciences. [Link]

-

Kisselev, A. F., et al. (2006). Selective Inhibitor of Proteasome's Caspase-like Sites Sensitizes Cells to Specific Inhibition of Chymotrypsin. Journal of Biological Chemistry. [Link]

-

McCormack, T. A., et al. (1998). Kinetic Studies of the Branched Chain Amino Acid Preferring Peptidase Activity of the 20S Proteasome: Development of a Continuous Assay and Inhibition by Tripeptide Aldehydes and clasto-Lactacystin β-Lactone. Biochemistry. [Link]

-

Smith, D. M., et al. (2007). Structural Models for Interactions between the 20S Proteasome and Its PAN/19S Activators. Journal of Molecular Biology. [Link]

-

Rydzewski, R. M., et al. (2006). Optimization of subsite binding to the beta5 subunit of the human 20S proteasome using vinyl sulfones and 2-keto-1,3,4-oxadiazoles. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). MG132. Wikipedia. [Link]

-

Ray, S., et al. (2020). Regulation of the 20S Proteasome by a Novel Family of Inhibitory Proteins. mBio. [Link]

-

Holeček, M., et al. (2007). Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats. Physiological Research. [Link]

-

Grigorenko, B., et al. (2018). Insight into Inhibitor Binding in the Eukaryotic Proteasome: Computations of the 20S CP. International Journal of Molecular Sciences. [Link]

-

Lupu, L., et al. (2020). Comparative Structural Analysis of 20S Proteasome Ortholog Protein Complexes by Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Huber, E. M., et al. (2016). The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design. Science. [Link]

-

Kienle, C. N., et al. (2007). 20S human proteasomes bind with a specific orientation to lipid monolayers in vitro. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Waman, V. P., et al. (2021). Structural basis of human 20S proteasome biogenesis. Nature Communications. [Link]

-

Groll, M. (2007). Characterisation and optimisation of 20S proteasome inhibitors. mediaTUM. [Link]

-

Schmidtke, G., et al. (1997). Structure and assembly of the 20S proteasome. Molecular Biology Reports. [Link]

-

Macario, A. J., et al. (1999). Conformational changes in the 20S proteasome upon macromolecular ligand binding analyzed with monoclonal antibodies. Archives of Biochemistry and Biophysics. [Link]

-

Zwickl, P. (2002). The 20S proteasome. Current Topics in Microbiology and Immunology. [Link]

-

Lupu, L., et al. (2019). The Contribution of the 20S Proteasome to Proteostasis. Molecules. [Link]

Sources

- 1. 20S human proteasomes bind with a specific orientation to lipid monolayers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.sagepub.com [journals.sagepub.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Structural Analysis of 20S Proteasome Ortholog Protein Complexes by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Models for Interactions between the 20S Proteasome and Its PAN/19S Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of human 20S proteasome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and assembly of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Optimization of subsite binding to the beta5 subunit of the human 20S proteasome using vinyl sulfones and 2-keto-1,3,4-oxadiazoles: syntheses and cellular properties of potent, selective proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MG132 - Wikipedia [en.wikipedia.org]

- 16. Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling and Application of Proteasome Inhibitor I (PSI): Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Executive Summary

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, commonly referred to as Proteasome Inhibitor I (PSI) , is a cell-permeable peptide aldehyde that functions as a potent, reversible inhibitor of the 20S proteasome.[] By selectively targeting the chymotrypsin-like activity of the

This guide details the mechanistic impact of PSI on NF-

Chemical & Pharmacological Profile

PSI is a modified peptide aldehyde.[][2] The C-terminal aldehyde is the pharmacophore responsible for inhibiting the proteasome by forming a reversible hemiacetal adduct with the active site threonine (Thr1) of the proteasome subunits.[]

| Property | Specification |

| Systematic Name | Z-Ile-Glu(O-t-butyl)-Ala-Leucinal |

| Common Name | Proteasome Inhibitor I (PSI) |

| CAS Number | 158442-41-2 |

| Molecular Formula | |

| Molecular Weight | 618.76 g/mol |

| Target | 20S Proteasome (Chymotrypsin-like activity) |

| Solubility | Soluble in DMSO (>10 mM) and Ethanol |

| Stability | Aldehyde group is oxidation-sensitive; store at -20°C under desiccant.[][3] |

Application Note: The O-t-butyl protection on the Glutamic acid residue enhances cell permeability compared to the free acid form, allowing the compound to readily cross cell membranes.[]

Mechanism of Action: The NF- B Blockade[1]

The primary utility of PSI in signal transduction research is its ability to sequester Nuclear Factor-kappa B (NF-

The Canonical Pathway Interference

Under basal conditions, NF-

PSI Intervention:

-

PSI enters the cell and binds the catalytic core of the 20S proteasome.[]

-

Ubiquitinated I

B -

NF-

B remains bound to the stabilized I -

Nuclear translocation is blocked, preventing the transcription of anti-apoptotic genes (e.g., Bcl-xL, c-IAP, XIAP).[]

Visualization of Signaling Impact[1]

Figure 1: Mechanistic pathway of PSI-mediated NF-

Impact on Apoptosis[1][5][6][7]

PSI induces apoptosis through a "double-hit" mechanism:

-

Loss of Survival Signals: As described above, the blockade of NF-

B reduces the expression of anti-apoptotic proteins.[] -

Proteotoxic Stress (UPR): The accumulation of undegraded, polyubiquitinated proteins in the cytoplasm and ER lumen triggers the Unfolded Protein Response (UPR).[] When the proteasome load exceeds capacity, the UPR shifts from adaptive to pro-apoptotic, activating Caspase-12 (in murine models) or Caspase-4 (humans) and the JNK pathway.[]

Key Apoptotic Markers observed with PSI treatment:

-

Mitochondrial: Loss of membrane potential (

), Release of Cytochrome c.[] -

Protein: Accumulation of p53 and Bax; cleavage of PARP and Caspase-3.[]

Experimental Protocols

Reconstitution and Storage[1]

-

Solvent: Dimethyl sulfoxide (DMSO).[][4]

-

Stock Concentration: Prepare a 10 mM stock solution (6.19 mg/mL).

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C. -

Stability Warning: The aldehyde group can oxidize to a carboxylic acid if exposed to air/moisture for prolonged periods, rendering the inhibitor inactive.[]

In Vitro Treatment Protocol

Objective: Induce apoptosis in HeLa or Jurkat cells and validate via Western Blot.

-

Seeding: Seed cells at

cells/mL in 6-well plates. Allow adherence (if adherent) for 12-24 hours. -

Treatment:

-

Dose Response: Treat cells with PSI at 1, 5, 10, and 20

M .[] -

Control: Treat with equal volume of DMSO (Vehicle).

-

Positive Control: Bortezomib (100 nM) or Staurosporine (1

M).[]

-

-

Incubation: Incubate for 6 to 24 hours .

-

Note: Ubiquitin accumulation is visible as early as 2-4 hours.[] Apoptosis markers (PARP cleavage) typically require 12-24 hours.[]

-

Western Blot Validation Workflow

To confirm efficacy, lysates must be probed for specific markers.[]

| Target | Expected Result with PSI | Mechanism |

| Ubiquitin | High MW Smear (Increase) | Blocked proteasomal degradation leads to buildup of poly-Ub proteins.[] |

| I | Accumulation / Stability | Failure to degrade phosphorylated I |

| Cleaved Caspase-3 | Presence of 17/19 kDa fragment | Activation of executioner caspases.[] |

| p53 | Accumulation | p53 is a proteasome substrate; inhibition stabilizes it.[] |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating PSI activity in vitro.

Data Summary: Comparative Potency

The following table summarizes typical effective concentrations (

| Inhibitor | Type | Reversibility | Effective Conc.[][5] (Apoptosis) | Specificity |

| PSI (Z-IE(OtBu)AL) | Peptide Aldehyde | Reversible | 1 - 10 | Chymotrypsin-like ( |

| MG-132 | Peptide Aldehyde | Reversible | 1 - 10 | Broad spectrum (less specific) |

| Bortezomib | Dipeptide Boronate | Reversible | 10 - 100 nM | High Specificity ( |

| Lactacystin | Non-peptide | Irreversible | 1 - 10 | High Specificity |

Technical Insight: While Bortezomib is more potent (nanomolar range), PSI is often preferred in mechanistic studies where reversible inhibition and specific modulation of the chymotrypsin-like activity are required without the boron-related chemistry issues.[]

References

-

Traenckner, E. B., et al. (1994).[] A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B.[] The EMBO Journal.[]

-

Drexler, H. C. (1997).[] Activation of the cell death program by inhibition of proteasome function.[][6] Proceedings of the National Academy of Sciences. []

-

Frapolli, R., et al. (2002).[] The proteasome inhibitor PSI induces apoptosis in human melanoma cells.[] European Journal of Cancer.[]

-

BOC Sciences. (n.d.).[] Z-Ile-Glu(O-t-butyl)-Ala-Leucinal Product Profile.

-

Sigma-Aldrich. (n.d.).[] Proteasome Inhibitor I (PSI) Datasheet.[]

Sources

- 2. Effects of the combination of a proteasome inhibitor (PSI) and an inhibitor of ubiquitin-ligases (Leu-Ala) on the ultrastructure of human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-Glu-OtBu | C17H23NO6 | CID 6994036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. cancernetwork.com [cancernetwork.com]

Understanding peptide aldehyde inhibitors: Z-Ile-Glu(O-t-butyl)-Ala-Leucinal properties

[1]

Executive Summary

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal , commonly referred to as Proteasome Inhibitor I (PSI) , is a cell-permeable peptide aldehyde inhibitor primarily targeting the chymotrypsin-like activity of the 20S proteasome.[1] Unlike the boronic acid-based Bortezomib or the epoxyketone-based Epoxomicin, PSI utilizes a C-terminal aldehyde "warhead" to form a reversible hemiacetal adduct with the active site threonine of the proteasome β-subunits.[1]

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing PSI in ubiquitin-proteasome system (UPS) research. It specifically addresses its critical role in blocking NF-κB activation and modeling neurodegenerative protein accumulation.[1]

Part 1: Molecular Architecture & Mechanism[1]

Chemical Structure and Pharmacophore

The molecule is designed to mimic the transition state of a substrate peptide. Its hydrophobicity is significantly enhanced by the O-t-butyl protection on the Glutamate residue and the Z (Benzyloxycarbonyl) N-terminal cap, facilitating rapid membrane translocation.[1]

Mechanism of Inhibition

PSI functions as a transition-state analog .[1] The electrophilic aldehyde carbon is attacked by the nucleophilic hydroxyl group of the N-terminal Threonine (Thr1) within the proteasome's catalytic chamber.[1]

-

Entry: The hydrophobic Z and t-butyl groups allow passive diffusion across the cell membrane.[1]

-

Binding: The peptide backbone (Ile-Glu-Ala-Leu) aligns with the S1-S4 specificity pockets of the β5 subunit (chymotrypsin-like site).[1]

-

Adduct Formation: The Thr1-Oγ attacks the aldehyde, forming a reversible hemiacetal .[1] This prevents the hydrolysis of actual protein substrates.[1][]

Specificity Profile

While potent against the proteasome (Ki ~ nM range), the peptide aldehyde motif is less specific than epoxyketones.

-

Primary Target: 20S Proteasome (Chymotrypsin-like activity).[1]

-

Secondary Targets: Calpains (calcium-dependent cysteine proteases) and some lysosomal cathepsins.[1]

-

Implication: Controls using specific calpain inhibitors (e.g., Calpeptin) are recommended when attributing phenotypes strictly to proteasome inhibition.[1]

Part 2: Biological Applications & Signaling Pathways[1][4][5]

Blockade of NF-κB Activation

One of the seminal applications of PSI was establishing the role of the proteasome in NF-κB signaling (Traenckner et al., 1994).[1]

-

Mechanism: NF-κB is sequestered in the cytoplasm by IκBα.[1] Upon stimulation (e.g., TNFα), IκBα is phosphorylated and ubiquitinated.[1]

-

PSI Effect: PSI inhibits the degradation of ubiquitinated IκBα.[1] Consequently, NF-κB cannot translocate to the nucleus, blocking the transcription of pro-inflammatory genes.[1]

Modeling Neurodegeneration

PSI is widely used to model Parkinson’s-like pathology in vivo and in vitro (Figueiredo-Pereira et al.).[1]

-

Pathology: Chronic low-level inhibition leads to the accumulation of poly-ubiquitinated protein aggregates (aggresomes) and inclusion body formation, mimicking Lewy bodies.[1]

Visualization of Pathway Inhibition

The following diagram illustrates the interruption of the NF-κB pathway by PSI.[1]

Caption: PSI prevents the proteasomal degradation of I-κBα, thereby sequestering NF-κB in the cytoplasm and blocking downstream transcription.[1]

Part 3: Experimental Protocols

Preparation and Storage

Critical: Peptide aldehydes are susceptible to oxidation (converting the aldehyde to a carboxylic acid) and racemization.[1]

| Parameter | Specification |

| Solvent | DMSO (Anhydrous).[1] Do not use aqueous buffers for stock.[1] |

| Stock Concentration | 10 mM is standard.[1] (6 mg in ~1 mL DMSO).[1] |

| Storage | -20°C (Short term, <1 month) or -80°C (Long term). |

| Aliquoting | Aliquot into single-use vials to avoid freeze-thaw cycles. |

| Stability | Hygroscopic.[1] Keep desiccated. |

Cell Treatment Protocol (Adherent Cells)

This protocol is optimized for detecting the accumulation of ubiquitinated proteins (Western Blot).[1]

Reagents:

-

PSI Stock (10 mM in DMSO)

-

Cell culture media (e.g., DMEM + 10% FBS)[1]

-

Lysis Buffer (RIPA + Protease Inhibitor Cocktail without proteasome inhibitors if measuring activity, or with EDTA if measuring accumulation).[1]

Workflow:

-

Seeding: Seed cells (e.g., HeLa, SH-SY5Y) to reach 70-80% confluency.

-

Dose-Response Setup: Prepare working solutions in warm media.

-

Incubation:

-

Harvesting:

-

Analysis: Perform Western Blot probing for Ubiquitin (P4D1 clone) or p53 .[1]

Comparative Inhibitor Data

Select the right inhibitor based on your specificity needs.

| Inhibitor | Class | Reversibility | Specificity | Primary Use |

| PSI | Peptide Aldehyde | Reversible | Moderate (Hits Calpains) | NF-κB studies, in vivo models |

| MG-132 | Peptide Aldehyde | Reversible | Low (Hits Calpains/Cathepsins) | General screening (cheaper) |

| Epoxomicin | Epoxyketone | Irreversible | High (Proteasome only) | Specificity validation |

| Bortezomib | Boronic Acid | Reversible | High (High affinity) | Clinical translation |

Part 4: Troubleshooting & Optimization

Solubility Issues

-

Symptom: Precipitate forms when adding stock to media.[1]

-

Cause: The hydrophobic Z and O-t-butyl groups reduce aqueous solubility.[1]

-

Solution: Vortex the media immediately upon addition.[1] Do not exceed 0.5% final DMSO concentration.[1] If high concentrations (>50 µM) are needed, add the inhibitor dropwise to swirling media.

Lack of Effect[1]

-

Symptom: No accumulation of Ub-proteins.[1]

-

Cause: Oxidation of the aldehyde group during storage.[1]

-

Validation: Verify activity using a fluorogenic substrate assay (Suc-LLVY-AMC). If the stock fails to inhibit AMC release in a cell-free lysate, the compound has degraded.[1]

Distinguishing Proteasome vs. Calpain[1]

References

-

Traenckner, E. B., Wilk, S., & Baeuerle, P. A. (1994). A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B.[1][4] The EMBO Journal, 13(22), 5433–5441.[1][4][5]

-

Figueiredo-Pereira, M. E., et al. (1994). The ubiquitin-proteasome pathway: a new target for the treatment of neurodegenerative diseases.[1] Journal of Neurochemistry.

-

Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates.[1] Chemistry & Biology, 8(8), 739-758.[1]

-

Gao, J., et al. (2002). The peptide-aldehyde proteasome inhibitor, PSI, induces dopaminergic degeneration in a rat model of Parkinson's disease.[1] Neurobiology of Disease.

Sources

- 1. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal = 80 HPLC 158442-41-2 [sigmaaldrich.com]

- 4. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | PDF or Rental [articles.researchsolutions.com]

An In-depth Technical Guide to the Inhibition of Calpains and Cathepsins by Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

This guide provides a comprehensive technical overview of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, a potent peptide aldehyde inhibitor, and its interactions with two critical classes of cysteine proteases: calpains and cathepsins. It is intended for researchers, scientists, and drug development professionals engaged in the study of proteolytic pathways and the development of therapeutic protease inhibitors.

Introduction: The Significance of Protease Inhibition

Proteases are fundamental enzymes that catalyze the breakdown of proteins, a process integral to countless physiological functions, from cellular signaling and protein turnover to antigen presentation and tissue remodeling.[1][2] Dysregulation of protease activity, however, is a hallmark of numerous pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[3][4][5] This has positioned protease inhibitors as a vital class of therapeutic agents and research tools.

This guide focuses on Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, a synthetic peptide aldehyde designed to target specific cysteine proteases.[][7] Its structure is engineered to mimic the natural substrates of these enzymes, allowing it to effectively block their catalytic activity.[7] Understanding the precise mechanisms of its inhibitory action against calpains and cathepsins is crucial for its effective application in both basic research and drug discovery.

Target Enzyme Families: Calpains and Cathepsins

Calpains: Calcium-Dependent Regulators

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity.[8][9] The two most well-characterized isoforms are calpain-1 (µ-calpain) and calpain-2 (m-calpain), which differ in their calcium sensitivity.[8] These enzymes do not typically degrade proteins to completion but rather perform limited, specific cleavage, thereby modulating the function of their substrates.[9] This regulatory role implicates them in a wide array of cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis.[8][10]

Structurally, conventional calpains like calpain-1 and -2 are heterodimers, composed of a large catalytic subunit (80 kDa) and a common small regulatory subunit (28 kDa).[9][11] The catalytic subunit contains the active site cysteine residue essential for proteolysis.

Cathepsins: Lysosomal Workhorses with Extracellular Roles

Cathepsins are a diverse group of proteases, primarily located in lysosomes, where they play a crucial role in bulk protein degradation at low pH.[2][3] However, certain cathepsins, particularly cysteine cathepsins like B and L, are also found outside the lysosome and can be secreted, where they participate in extracellular matrix remodeling and other processes.[12] Their activity is implicated in both normal physiological functions, such as immune responses, and in diseases like cancer, where they can promote invasion and metastasis.[1][3]

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal: A Mechanistic Overview

Chemical Structure and Properties

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a tetrapeptide with the sequence Isoleucine-Glutamic acid(O-tert-butyl)-Alanine-Leucinal. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the side chain of the glutamic acid is protected by a tert-butyl ester. The C-terminus is a leucinal, a leucine residue where the carboxyl group is replaced by an aldehyde.

| Property | Value |

| Molecular Formula | C32H50N4O8[][7] |

| Molecular Weight | 618.76 g/mol [] |

| CAS Number | 158442-41-2[][7] |

| Appearance | Solid[13] |

| Storage | -20°C[] |

Table 1: Physicochemical Properties of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal.

Mechanism of Inhibition: The Role of the Aldehyde "Warhead"

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal belongs to the class of reversible, covalent inhibitors.[14][15] The peptide sequence directs the inhibitor to the active site of the target protease. The key to its inhibitory action lies in the C-terminal aldehyde group, often referred to as a "warhead".

The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the sulfur atom of the active site cysteine residue on the carbonyl carbon of the substrate's scissile bond. The aldehyde group of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal mimics this substrate carbonyl. Upon binding to the enzyme's active site, the aldehyde's electrophilic carbon is attacked by the catalytic cysteine, forming a reversible covalent bond.[16] This results in a stable thiohemiacetal adduct, which effectively blocks the enzyme's access to its natural substrates.[16][17]

Caption: Reversible covalent inhibition mechanism.

Experimental Protocols for Inhibition Assays

The following protocols provide a framework for quantifying the inhibitory activity of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal against calpains and cathepsins. The use of fluorogenic substrates is a common and sensitive method for these assays.[13][18][19]

General Materials and Reagents

-

Purified calpain-1, calpain-2, cathepsin B, and cathepsin L enzymes.

-

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal.

-

Fluorogenic substrates:

-

Assay Buffers:

-

Calpain Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 10 mM CaCl2, 1 mM DTT, pH 7.4.

-

Cathepsin Assay Buffer: e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5.

-

-

DMSO (for dissolving inhibitor and substrate).

-

96-well black microplates.

-

Fluorescence microplate reader.

Workflow for Determining IC50

Caption: Workflow for IC50 determination.

Step-by-Step Protocol for IC50 Determination

-

Inhibitor Preparation: Prepare a stock solution of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations.

-

Assay Plate Setup:

-

To each well of a 96-well black microplate, add the appropriate assay buffer.

-

Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for the no-inhibitor control) to the respective wells.

-

Add the enzyme solution to all wells except for the no-enzyme control.

-

Include a no-enzyme control (buffer, substrate, and DMSO only) to measure background fluorescence.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over a set period (e.g., 30-60 minutes).[13]

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[23][24][25]

-

Considerations for Self-Validating Protocols

-

Enzyme Titration: Before performing inhibition assays, determine the optimal enzyme concentration that yields a robust linear signal within the desired assay time.

-

Substrate Concentration: The IC50 value can be dependent on the substrate concentration.[23] It is recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km) for the enzyme.

-

Solvent Effects: Ensure that the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.

-

Time-Dependent Inhibition: For some inhibitors, the potency can increase with pre-incubation time. It is important to standardize the pre-incubation period.

Data Interpretation and Comparative Analysis

The IC50 values obtained from these assays provide a quantitative measure of the potency of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal against each protease.

| Enzyme | Expected IC50 Range | Selectivity |

| Calpain-1 | Low micromolar to nanomolar | High |

| Calpain-2 | Low micromolar to nanomolar | High |

| Cathepsin B | Micromolar | Moderate |

| Cathepsin L | Low micromolar to nanomolar | High |

Table 2: Expected Inhibitory Potency and Selectivity Profile.

Note: The exact IC50 values can vary depending on the specific assay conditions, including substrate concentration, pH, and temperature.

The selectivity of the inhibitor can be assessed by comparing the IC50 values across the different proteases. A significantly lower IC50 for one enzyme over another indicates a higher selectivity for that particular enzyme.

For a more rigorous comparison of inhibitor potency that is independent of substrate concentration, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.[23][26][27]

Conclusion and Future Directions

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a valuable tool for the study of calpain and cathepsin biology. Its potent and reversible inhibitory mechanism makes it suitable for investigating the roles of these proteases in various cellular and disease models. The experimental protocols outlined in this guide provide a robust framework for characterizing its inhibitory properties. Future research may focus on modifying the peptide backbone or the protecting groups to enhance selectivity for specific calpain or cathepsin isoforms, which could lead to the development of more targeted therapeutic agents.

References

- Kagedal, K., Johansson, U., & Ollinger, K. (2001). The lysosomal protease cathepsin D is detected in the cytosol of apoptotic cells. Histochemistry and Cell Biology.

-

BPS Bioscience. (n.d.). Fluorogenic Cathepsin F Substrate. Retrieved from [Link]

- Chen, Y., Stevens, M. V., & Page, J. C. (2025). Quantification and structure-function analysis of calpain-1 and calpain-2 protease subunit interactions. Journal of Biological Chemistry.

- Telford, W. G., Komoriya, A., & Packard, B. Z. (2007).

- Yasuda, Y., Kageyama, T., & Akamine, A. (1999).

-

BPS Bioscience. (n.d.). Fluorogenic Cathepsin Substrate 1. Retrieved from [Link]

- Li, J., Ma, H., & Li, Y. (2011). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules.

-

Taylor & Francis Online. (2025). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Retrieved from [Link]

- Briz, V., & Baudry, M. (2025). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?.

-

ResearchGate. (n.d.). Cellular In Vivo Assay of Calpain Activity Using a Fluorescent Substrate: Application to Study of Anoxic Liver Injury. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

- ACS Publications. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). Peptide aldehyde inhibitors bound to the substrate binding pockets of.... Retrieved from [Link]

- Oxford Academic. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research.

- Frontiers. (2023). Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland. Frontiers in Cell and Developmental Biology.

- Frontiers. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry.

-

ResearchGate. (2018). How to calculate IC50 values of an inhibitor in a sample?. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

-

ResearchGate. (n.d.). Structure of calpain-2 and domain diagram for CAPN1/2 and CAPNS1. Retrieved from [Link]

-

YouTube. (2021). measuring enzyme inhibition by drugs. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). FRET-Based Assays to Determine Calpain Activity. PubMed.

- National Center for Biotechnology Information. (n.d.).

-

Creative BioMart. (n.d.). Calpain Activity Assay Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Cathepsin B. Retrieved from [Link]

-

Wikipedia. (n.d.). Cathepsin. Retrieved from [Link]

- MDPI. (n.d.). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management.

- National Center for Biotechnology Information. (2012).

-

Archimer. (n.d.). Calpain and cathepsin activities in post mortem fish and meat muscles. Retrieved from [Link]

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (n.d.). Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease. PMC.

- National Center for Biotechnology Information. (n.d.). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. PubMed.

- MDPI. (2020).

-

American Society for Biochemistry and Molecular Biology. (n.d.). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Retrieved from [Link]

Sources

- 1. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin - Wikipedia [en.wikipedia.org]

- 4. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 10. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification and structure-function analysis of calpain-1 and calpain-2 protease subunit interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cathepsin B - Wikipedia [en.wikipedia.org]

- 13. usbio.net [usbio.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. moleculardepot.com [moleculardepot.com]

- 20. Calpain-Glo™ Protease Assay [promega.kr]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. courses.edx.org [courses.edx.org]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 27. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Optimization of IC50 Determination for Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (PSI) in Cancer Cell Models

[1]

Abstract

This application note details the methodological framework for determining the half-maximal inhibitory concentration (IC50) of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal , commonly referred to as Proteasome Inhibitor I (PSI) .[] Unlike clinical proteasome inhibitors (e.g., Bortezomib), PSI utilizes a peptide aldehyde structure with a tert-butyl ester modification to enhance cell permeability.[] This guide addresses specific solubility challenges, solvent tolerance limits, and kinetic considerations required to generate reproducible cytotoxicity data in cancer cell lines such as HeLa, Jurkat, and PC-3.

Introduction & Mechanism of Action

The Molecule

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a cell-permeable peptide aldehyde.[] The "O-t-butyl" protection on the Glutamic acid residue renders the molecule more hydrophobic, facilitating passive transport across the cell membrane.[] Once intracellular, it acts as a potent, reversible inhibitor of the 20S proteasome , specifically targeting the chymotrypsin-like activity of the

Therapeutic Relevance

Inhibition of the ubiquitin-proteasome pathway (UPP) is a validated strategy in oncology.[] By blocking the degradation of ubiquitinated proteins, PSI causes the accumulation of pro-apoptotic factors (e.g., p53, Bax) and inhibits NF-

Mechanistic Pathway

The following diagram illustrates the cascade from PSI entry to apoptosis.

Figure 1: Mechanism of Action.[][2][3] PSI inhibits the proteasome, leading to the accumulation of regulatory proteins that trigger apoptosis.[2]

Materials & Preparation

Critical Reagents

-

Target Compound: Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (MW: ~618.8 g/mol ).[]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[]

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (Luminescence).[]

-

Cell Lines: HeLa (Cervical), Jurkat (Leukemia), or PC-3 (Prostate).[]

Stock Solution Preparation (Self-Validating Step)

The aldehyde group is sensitive to oxidation.[] The tert-butyl ester increases hydrophobicity, requiring high-grade DMSO.[]

-

Calculate Mass: For a 10 mM stock , dissolve 6.19 mg of PSI in 1.0 mL of DMSO.

-

Note: Do not use aqueous buffers for the stock; the compound will precipitate.

-

-

Solubilization: Vortex vigorously. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 20

L) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Protocol: IC50 Determination

Cell Seeding (Day 0)

Cell density is the most common variable affecting IC50 shifts.[] Over-confluence induces contact inhibition, altering metabolic rates (MTT bias).[]

-

Adherent Cells (HeLa/PC-3): Seed 3,000–5,000 cells/well in 100

L media.[] -

Suspension Cells (Jurkat): Seed 10,000–20,000 cells/well in 100

L media.[] -

Edge Effect Control: Fill outer wells of the 96-well plate with PBS (not cells) to prevent evaporation artifacts.

-

Incubation: 24 hours at 37°C, 5% CO

to allow adherence/recovery.

Compound Treatment (Day 1)

Crucial: PSI typically exhibits IC50 values in the 1

Dilution Strategy (Constant Vehicle):

To ensure DMSO toxicity does not confound results, keep final DMSO concentration

-

Prepare 200x Master Plate: Create serial dilutions in 100% DMSO first.

-

Top Conc: 10 mM (yields 50

M final).[] -

Dilution Factor: 1:2 or 1:3 serial dilution down to ~10

M (yields 0.05

-

-

Intermediate Dilution: Transfer 2

L from "200x Master" into 398 -

Final Addition: Add 100

L of "Intermediate Stock" to the 100-

Result: Final drug concentration is 1x; Final DMSO is 0.25%.[]

-

Figure 2: Dilution Workflow. Using an intermediate dilution step prevents "shocking" cells with high-percentage DMSO droplets and ensures homogeneity.[]

Readout (Day 3)

-

Incubation Time: 48 hours is optimal for proteasome inhibitors to induce apoptosis and clear metabolic decay.[]

-

MTT Addition: Add 20

L of MTT (5 mg/mL in PBS) to each well. Incubate 3–4 hours. -

Solubilization: Aspirate media (carefully!) and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculation

Normalize raw absorbance values:

Fit data to a 4-Parameter Logistic (4PL) Hill Equation using software like GraphPad Prism or SigmaPlot.[]

Expected Values

The following table summarizes typical IC50 ranges for PSI found in literature. If your results deviate by >1 log, check cell density and stock stability.

| Cell Line | Tissue Origin | Typical IC50 (48h) | Notes |

| HeLa | Cervical | 5 – 15 | Moderate sensitivity.[] |

| Jurkat | T-Cell Leukemia | 1 – 5 | High sensitivity (apoptosis prone).[] |

| PC-3 | Prostate | 10 – 30 | Often requires higher doses.[] |

| MCF-7 | Breast | 5 – 20 | p53 wild-type status affects response.[] |

Troubleshooting & Optimization

"The Hook Effect" (Precipitation)[1]

-

Symptom: Viability drops at medium doses but seemingly "recovers" or becomes erratic at the highest dose (e.g., 50-100

M).[] -

Cause: Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is hydrophobic.[] At high concentrations in aqueous media, it may precipitate out of solution, becoming unavailable to cells.

-

Solution: Do not exceed 50

M if possible. Ensure the intermediate dilution step (Figure 2) is performed with warm media and mixed immediately.

Variability in Replicates

-

Cause: Proteasome inhibitors can induce cell detachment before death (anoikis-like).[]

-

Solution: For adherent cells, aspirating media for MTT solubilization is risky. Switch to MTS (one-step, soluble product) or CellTiter-Glo (ATP lysis) to avoid washing steps.[]

Stock Degradation[1]

-

Cause: The C-terminal aldehyde can oxidize to a carboxylic acid (inactive) or racemize.[]

-

Solution: Verify stock purity via LC-MS if IC50 values drift >2x. Always store desiccated.

References

-

Mechanism of PSI: Traenckner, E. B., et al. (1994). "A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B."[] The EMBO Journal.

-

Proteasome Inhibition in Cancer: Manasanch, E. E., & Orlowski, R. Z. (2017).[] "Proteasome inhibitors in cancer therapy." Nature Reviews Clinical Oncology.[] []

-

Assay Methodology: Riss, T. L., et al. (2013).[4] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Chemical Properties: PubChem Compound Summary for CID 16760538, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal.[]

Preparation of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal stock solutions and storage aliquots

A Comprehensive Guide to the Preparation and Storage of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal Stock Solutions for Cellular and Biochemical Assays

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the tetrapeptide aldehyde, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal. Adherence to these guidelines is critical for ensuring the compound's stability, potency, and the subsequent reproducibility of experimental results. This document is intended for researchers, scientists, and drug development professionals working with this potent proteasome inhibitor.

Introduction: The Critical Role of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal in Proteostasis Research

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, also widely known as Proteasome Inhibitor I (PSI), is a synthetic, cell-permeable tetrapeptide aldehyde.[1][] It functions as a potent, reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS).[1][3][4][5] The UPS is a critical cellular pathway responsible for the degradation of damaged, misfolded, and regulatory proteins. By targeting the β5 subunit of the proteasome, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal blocks this degradation machinery, leading to the accumulation of ubiquitinated proteins.[1][4][5] This inhibitory action disrupts cellular processes such as the cell cycle, and the activation of transcription factors like NF-κB, making it an invaluable tool for studying protein homeostasis and its role in various diseases, including cancer and neurodegenerative disorders.[1][4][6]

Given its potent biological activity, the accurate and consistent preparation of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal stock solutions is paramount for obtaining reliable and reproducible experimental data. The integrity of the C-terminal aldehyde group is crucial for its inhibitory function, and this moiety can be susceptible to degradation if not handled and stored correctly. These notes provide a scientifically grounded protocol to mitigate such risks.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is fundamental to its proper handling.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀N₄O₈ | [1][] |

| Molecular Weight | 618.76 g/mol | [1][] |

| CAS Number | 158442-41-2 | [] |

| Appearance | White solid | [7] |

| Purity (Typical) | ≥90% (HPLC) | [][7] |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the lyophilized powder or its solutions.[8][9]

-

Respiratory Protection: To avoid inhalation of the fine powder, handle the solid form in a well-ventilated area or a chemical fume hood.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with copious amounts of water and seek medical advice if irritation persists.[8][9]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Protocol for Preparation of Stock Solutions

The following protocol outlines the step-by-step procedure for preparing a high-concentration stock solution of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal. The choice of solvent is critical for ensuring complete dissolution and maintaining the stability of the compound.

Materials and Reagents

-

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (lyophilized powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, low-binding microcentrifuge tubes

-

Calibrated precision pipettes and sterile, low-retention pipette tips

-

Vortex mixer

Recommended Solvents and Solubility

Based on available data, DMSO is the recommended solvent for preparing primary stock solutions of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal.

| Solvent | Solubility | Source |

| DMSO | 30 mg/mL | [7] |

| Ethanol | 48 mg/mL | [10] |

| Methanol | Soluble | [7] |

| Water | Insoluble | [6] |

While soluble in ethanol and methanol, DMSO is preferred for its ability to readily dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[11]

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for many laboratory applications.

-

Equilibration: Before opening, allow the vial containing the lyophilized Z-Ile-Glu(O-t-butyl)-Ala-Leucinal to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture, which can compromise the stability of the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 618.76 g/mol = 6.19 mg

-

Weighing: Carefully weigh the calculated amount of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood to avoid inhalation.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming to 37°C may aid in dissolution if necessary.[12]

Calculation Table for Various Stock Solution Concentrations

| Desired Stock Concentration (mM) | Mass of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal for 1 mL of DMSO (mg) |

| 1 | 0.62 |

| 5 | 3.10 |

| 10 | 6.19 |

| 20 | 12.38 |

| 50 | 30.94 |

Preparation and Storage of Working Aliquots

To preserve the integrity and extend the shelf-life of your Z-Ile-Glu(O-t-butyl)-Ala-Leucinal stock, it is imperative to create and properly store working aliquots. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.

Aliquoting Workflow

Caption: Workflow for creating and storing working aliquots.

Protocol for Aliquoting and Storage

-

Dispensing: Immediately after preparing the high-concentration stock solution, dispense small volumes (e.g., 5-20 µL) into sterile, low-binding microcentrifuge tubes. The volume per aliquot should be tailored to the needs of your typical experiments to avoid multiple uses of a single thawed aliquot.

-

Labeling: Clearly and securely label each aliquot with the compound name, concentration, and the date of preparation. Use labels that can withstand cryogenic temperatures.

-

Storage: Store the aliquots in a light-protected box at -20°C. For longer-term storage, -80°C is recommended. DMSO stock solutions of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal are reported to be stable for up to 3 months when stored at -20°C.[1][3]

Application in Cell Culture

When using Z-Ile-Glu(O-t-butyl)-Ala-Leucinal in cell culture experiments, the following considerations are crucial.

Dilution to Working Concentration

-

Thawing: On the day of the experiment, remove a single aliquot from the freezer and thaw it at room temperature.

-

Dilution: Dilute the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. It is advisable to perform a serial dilution if very low final concentrations are required.

-

Mixing: Mix the diluted solution gently but thoroughly by pipetting or inverting the tube before adding it to the cells.

-

Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[12][13]

Recommended Working Concentrations

The optimal working concentration of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is cell-type dependent and should be determined empirically for each experimental system. However, published data indicates that it is effective in the low nanomolar to low micromolar range. For instance, the half-maximal cytotoxic concentration (CC50) in primary effusion lymphoma cells has been reported to be between 22.0 and 205 nM.[6] A concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.

Summary and Key Recommendations

The following diagram summarizes the critical steps for the successful preparation and use of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal stock solutions.

Caption: Summary of key steps from preparation to application.

By following these detailed protocols and recommendations, researchers can ensure the quality and consistency of their Z-Ile-Glu(O-t-butyl)-Ala-Leucinal stock solutions, leading to more reliable and reproducible scientific outcomes.

References

-

David, K., et al. (2010). Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells. Cancer Research, 70(21), 8677-8686. [Link]

-

Löwe, R., et al. (2015). Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide. Journal of Hematology & Oncology, 8, 12. [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Proteasome inhibitor. Retrieved February 22, 2026, from [Link]

-

Richardson, P. G., & Anderson, K. C. (2011). Comparative Mechanisms of Action of Proteasome Inhibitors. CancerNetwork, 35(11), 1-8. [Link]

-

de la Cruz, G., et al. (2020). Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. International Journal of Molecular Sciences, 21(3), 978. [Link]

-

Di, L., & Kerns, E. H. (2016). Solution Stability. In Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization (pp. 235-256). Academic Press. [Link]

-

Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 22, 2026, from [Link]

Sources

- 1. Proteasome Inhibitor I The Proteasome Inhibitor I controls the biological activity of Proteasome. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells: A possible mechanism contributing to peripheral neuropathy and cellular toxicity following proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Proteasome Inhibitor I The Proteasome Inhibitor I controls the biological activity of Proteasome. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 8. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]

- 9. peptide.com [peptide.com]

- 10. PSI | TargetMol [targetmol.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. benchchem.com [benchchem.com]

- 13. stemcell.com [stemcell.com]

Application Note: A Comprehensive Guide to In Vitro 20S Proteasome Activity Assays Using Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Authored by: Your Senior Application Scientist

Introduction: The 20S Proteasome as a Therapeutic Target

The proteasome is a large, multicatalytic protease complex responsible for degrading the majority of intracellular proteins, thereby maintaining cellular protein homeostasis.[1][2] The 20S proteasome, also known as the core particle (CP), forms the catalytic engine of the larger 26S proteasome complex.[1][2] It is composed of four stacked heptameric rings (α7β7β7α7) that create a central channel where proteolysis occurs.[1][2] The inner β-rings house the active sites responsible for three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing).[2]

Dysregulation of the ubiquitin-proteasome system is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[2] Consequently, the proteasome has emerged as a critical target for drug development. This application note provides a detailed protocol for measuring the chymotrypsin-like activity of the purified 20S proteasome in vitro using a fluorogenic substrate and demonstrates its inhibition by Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, commonly known as MG-132.

Assay Principle: Fluorogenic Detection of Proteolytic Activity

This assay quantifies the chymotrypsin-like activity of the 20S proteasome, which is the most robust and commonly assayed activity for this enzyme.[3] The methodology relies on a specific fluorogenic peptide substrate, Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).[4][5]

Mechanism of Action:

-

Substrate Recognition: The Suc-LLVY peptide sequence is specifically recognized and cleaved by the chymotrypsin-like active site of the proteasome.[4]

-

Fluorophore Release: In its intact form, the AMC molecule is non-fluorescent. Upon cleavage of the peptide bond by the proteasome, free AMC is released.[6]

-

Fluorescence Detection: Free AMC is highly fluorescent and can be detected using a fluorometer with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[4][7] The rate of increase in fluorescence is directly proportional to the enzymatic activity of the 20S proteasome.[8]

Inhibitor Mechanism: MG-132 is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[9] It acts as a transition-state analog that specifically targets the chymotrypsin-like activity, thereby blocking substrate cleavage and the subsequent release of the fluorescent AMC reporter.[9]

Caption: Mechanism of the fluorogenic 20S proteasome activity assay.

Materials and Reagents

| Reagent | Recommended Specifications | Purpose |

| Purified 20S Proteasome | Human or Bovine Erythrocyte | The enzyme source. |

| Assay Buffer | 25 mM HEPES, pH 7.5, 0.5 mM EDTA | Maintains optimal pH and chelates divalent cations. |

| SDS (Activation) | 10% (w/v) Stock Solution | Activates the 20S proteasome in vitro.[1] |

| Suc-LLVY-AMC | 10 mM stock in DMSO | Fluorogenic substrate for chymotrypsin-like activity. |

| MG-132 | 10 mM stock in DMSO | Specific, reversible proteasome inhibitor.[9] |

| AMC Standard | 1 mM stock in DMSO | For creating a standard curve to quantify product formation. |

| Microplate | Black, 96-well, flat bottom, non-binding surface | Minimizes background fluorescence and protein adsorption. |

| Plate Reader | Fluorescence capability (Ex: 380 nm, Em: 460 nm) | For kinetic measurement of fluorescence. |

Detailed Experimental Protocol

Reagent Preparation

-

1X Assay Buffer: Prepare a working solution of 25 mM HEPES, 0.5 mM EDTA, pH 7.5. Filter sterilize and store at 4°C.

-

Substrate Working Solution (100 µM): On the day of the experiment, thaw the 10 mM Suc-LLVY-AMC stock. Dilute it 1:100 in 1X Assay Buffer. Protect from light.

-

MG-132 Dilution Series: Perform a serial dilution of the 10 mM MG-132 stock in DMSO to create concentrated stocks (e.g., 1000x final concentration). Then, dilute these stocks into 1X Assay Buffer to create a 2X working concentration series (e.g., from 20 µM down to 20 pM).

-

20S Proteasome Working Solution: Thaw the purified 20S proteasome on ice. Dilute to a working concentration of 4 µg/mL (for a final concentration of 0.2 µ g/well ) in ice-cold 1X Assay Buffer. Note: The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

Assay Workflow

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. All reactions should be performed in triplicate.

Caption: Step-by-step experimental workflow for the proteasome assay.

Plate Layout Controls:

-

Blank (Substrate Only): 150 µL Assay Buffer + 50 µL Substrate Working Solution. (Measures substrate auto-hydrolysis).

-

Negative Control (No Enzyme): 100 µL Assay Buffer (Vehicle) + 50 µL Assay Buffer + 50 µL Substrate.

-

Positive Control (Max Activity): 100 µL Assay Buffer (Vehicle) + 50 µL Proteasome Working Solution + 50 µL Substrate.

-

Inhibitor Control (Max Inhibition): 100 µL of highest MG-132 concentration + 50 µL Proteasome + 50 µL Substrate.

SDS Activation (Optional but Recommended)

For purified 20S proteasome, which lacks the 19S regulatory particle, the entry gate to the catalytic core is closed. Low concentrations of SDS introduce a conformational change that opens this gate, significantly increasing activity.[1]

-

Procedure: Before adding the proteasome to the plate, add SDS to the 20S Proteasome Working Solution to a final concentration of 0.03% (w/v). Incubate for 5-10 minutes at 37°C.[1] Then proceed with Step 2 of the workflow.

Data Analysis and Interpretation

Calculating Reaction Velocity

-

Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells at each time point.

-

Plot Data: Plot the corrected Relative Fluorescence Units (RFU) against time (in minutes) for each well.

-

Determine Initial Velocity (V₀): Identify the linear portion of the curve (usually the first 10-20 minutes). Calculate the slope of this line using linear regression. The slope (ΔRFU/min) represents the initial reaction velocity (V₀).[10]

Generating an IC₅₀ Curve

-

Calculate Percent Inhibition: Use the calculated velocities (V₀) to determine the percentage of inhibition for each MG-132 concentration.

-

% Activity = (V₀_inhibitor / V₀_positive_control) * 100

-

% Inhibition = 100 - % Activity

-

-

Plot Inhibition Curve: Plot % Inhibition on the Y-axis against the logarithm of the MG-132 concentration on the X-axis.

-

Determine IC₅₀: Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Sample Data Presentation

| [MG-132] (nM) | log[MG-132] | Avg. Velocity (V₀) (RFU/min) | % Activity | % Inhibition |

| 0 (Vehicle) | N/A | 512.4 | 100.0 | 0.0 |

| 0.1 | -1.0 | 501.8 | 97.9 | 2.1 |

| 1 | 0.0 | 455.9 | 89.0 | 11.0 |

| 10 | 1.0 | 261.3 | 51.0 | 49.0 |

| 100 | 2.0 | 48.7 | 9.5 | 90.5 |

| 1000 | 3.0 | 15.1 | 2.9 | 97.1 |

From this data, the IC₅₀ for MG-132 would be calculated to be approximately 10 nM.

Troubleshooting and Best Practices

| Issue | Potential Cause | Recommended Solution |

| High Background | Substrate degradation; Contaminated buffer; Autofluorescent compounds. | Aliquot substrate to avoid freeze-thaws[11]; Use high-purity reagents; Test compounds for autofluorescence separately. |

| No/Low Signal | Inactive enzyme; Suboptimal assay conditions. | Ensure proper enzyme storage (-80°C); Optimize enzyme concentration; Confirm buffer pH and temperature (37°C).[11] |

| High Variability | Pipetting errors; Temperature gradients across the plate. | Use calibrated pipettes and reverse pipetting technique; Equilibrate all reagents and the plate to assay temperature before starting.[11][12] |

| Non-linear Curve | Substrate depletion; Inner filter effect at high product concentration. | Use a lower enzyme concentration or monitor for a shorter time[11]; If necessary, dilute samples before reading or use a standard curve to correct for inner filter effects.[13] |

References

-

Yang, P., et al. (2015). In vitro Reconstitution Assays of Arabidopsis 20S Proteasome. bio-protocol, 5(20). Available at: [Link]

-